molecular formula C7H6BrNO B147078 5-Acetyl-2-bromopyridine CAS No. 139042-59-4

5-Acetyl-2-bromopyridine

Cat. No. B147078
CAS RN: 139042-59-4
M. Wt: 200.03 g/mol
InChI Key: MUKKGHQBUKOMTD-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromopyridine is a chemical compound that is part of a broader class of brominated and acetylated pyridines. These compounds are of interest due to their potential applications in various chemical syntheses and their role in the formation of complex molecular structures, such as metal-complexing molecular rods .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione was synthesized through the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of N-methylmorpholine . Additionally, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . These methods could potentially be adapted for the synthesis of 5-acetyl-2-bromopyridine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of 5-acetyl-2'-deoxyuridine was elucidated, revealing a planar pyrimidine ring with the acetyl group inclined at a small angle to it . This type of structural information is crucial for understanding the reactivity and potential applications of 5-acetyl-2-bromopyridine.

Chemical Reactions Analysis

The reactivity of brominated and acetylated compounds has been the subject of research. The study of 5-(alpha-Bromoacetyl)-2'-deoxyuridine 5'-phosphate showed that it is an active-site-directed irreversible inhibitor of thymidylate synthetase, indicating that bromoacetyl groups can be involved in specific biochemical interactions . Moreover, the photolysis of 5-bromo-2'-deoxyuridine has been investigated, demonstrating complex reaction pathways and the formation of unexpected photoproducts . These findings suggest that 5-acetyl-2-bromopyridine may also undergo interesting chemical reactions under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-acetyl-2-bromopyridine are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the synthesis and crystal structure analysis of 5-acetyl-2'-deoxyuridine provides information on melting points and UV spectra, which are important physical properties that can be related to the stability and identification of the compound . The studies on the synthesis of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione and its derivatives also contribute to the understanding of the reactivity and potential transformations of acetyl and bromo groups in pyridine derivatives .

Scientific Research Applications

Synthesis of Complex Compounds

5-Acetyl-2-bromopyridine is utilized in the synthesis of complex chemical compounds. For instance, a study detailed the synthesis of trisubstituted 4',5,5'' terpyridines using a process that starts with the synthesis of 2-acetyl-5-bromopyridine (Huo, Arulsamy, & Hoberg, 2011).

Role in Bromodomain Inhibition

This compound plays a role in the study of bromodomains, which are crucial in reading lysine acetylation, a key mechanism in chromatin structure. Aberrant acetylation levels are linked to several diseases, and the inhibition of bromodomains is being explored for therapeutic applications in areas like oncology and inflammation (Filippakopoulos & Knapp, 2014).

Crystal Structure Studies

The crystal structure of various compounds, such as 3-amino-5-bromopyridine, has been studied, contributing to a deeper understanding of molecular interactions. These studies often investigate the formation of certain substances under specific conditions (Bunker et al., 2008).

Reactivity and Conversion Studies

Research has been conducted on the reactivity of bromine atoms in brominated pyridines, including the preparation of various derivatives like 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine (Hertog, Falter, & Van Der Linde, 1948).

Electrocatalytic Carboxylation

5-Acetyl-2-bromopyridine is involved in electrocatalytic processes, such as the carboxylation of 2-amino-5-bromopyridine with CO2 in specific ionic liquids. This is part of research into new, environmentally friendly chemical synthesis methods (Feng, Huang, Liu, & Wang, 2010).

Development of Selective Inhibitors

It plays a significant role in the development of selective inhibitors for certain protein interactions, contributing to medicinal chemistry and drug discovery research (Hewings et al., 2011).

Investigation in Cell Biology

BrdU, related to 5-bromopyridines, is frequently used in cell biology to measure cell turnover, providing insights into cellular processes in various biological studies (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Safety and Hazards

5-Acetyl-2-bromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .

properties

IUPAC Name

1-(6-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKKGHQBUKOMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576604
Record name 1-(6-Bromopyridin-3-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-bromopyridine

CAS RN

139042-59-4
Record name 1-(6-Bromopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

BuLi (32.8 ml of a 1.6 M solution in hexanes, 53 mmol) was added dropwise over 10 min to a stirred solution of 2,5-dibromopyridine (12.44 g, 52.5 mmol) in Et2O (600 ml) at −78° C. under nitrogen. The resulting suspension was stirred at −78° C. for 1 h and then heated with dimethylacetamide (5.86 ml, 63 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. 1N HCl (100 ml) was added and the organic layer separated. The aqueous layer was extracted with EtOAc (3×100 ml). The combined organic extracts were dried (MgSO4), concentrated under reduced pressure, then taken up in CH2Cl2 (200 ml) and dry loaded onto silica. Column chromatography on silica using 30-40% EtOAc/iso-hexane as eluent gave the ketone (6.0 g, 57%).
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12.44 g
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hexanes
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100 mL
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-acetyl-2-bromopyridine react with dicyclopentylzinc, and does the reaction exhibit enantioselectivity?

A1: The research demonstrates that 5-acetyl-2-bromopyridine reacts with dicyclopentylzinc to produce the corresponding secondary alcohol. [] While the reaction does yield the optically active alcohol product, the optical yield is significantly lower compared to the reaction with 3-acetylpyridine. [] This suggests that the presence of the bromine atom in the 2-position may hinder the enantioselective process. Further investigation into the reaction mechanism and factors influencing stereoselectivity would be necessary to understand this difference.

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